molecular formula C7H15NO B169064 2-[(3R)-piperidin-3-yl]ethanol CAS No. 115909-92-7

2-[(3R)-piperidin-3-yl]ethanol

Cat. No. B169064
M. Wt: 129.2 g/mol
InChI Key: OMMMTTWYXWUMNJ-SSDOTTSWSA-N
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Description

“2-[(3R)-piperidin-3-yl]ethanol” is a chemical compound with the CAS Number: 73579-06-3 . It has a molecular weight of 129.2 . It is in liquid form at room temperature .


Synthesis Analysis

While specific synthesis methods for “2-[(3R)-piperidin-3-yl]ethanol” were not found, piperidines, which are fundamental structures in this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “2-[(3R)-piperidin-3-yl]ethanol” can be represented by the InChI code: 1S/C7H15NO/c9-5-3-7-2-1-4-8-6-7/h7-9H,1-6H2 . This indicates that the compound contains 7 carbon atoms, 15 hydrogen atoms, and 1 oxygen atom.


Chemical Reactions Analysis

Piperidines, which are part of the structure of “2-[(3R)-piperidin-3-yl]ethanol”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“2-[(3R)-piperidin-3-yl]ethanol” is a liquid at room temperature . It has a molecular weight of 129.2 .

Future Directions

While specific future directions for “2-[(3R)-piperidin-3-yl]ethanol” were not found, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This aligns with the current mainstream research direction of green chemistry, contributing to the further development of environmentally friendly biocatalytic processes .

properties

IUPAC Name

2-[(3R)-piperidin-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-5-3-7-2-1-4-8-6-7/h7-9H,1-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMMTTWYXWUMNJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3R)-piperidin-3-yl]ethanol

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